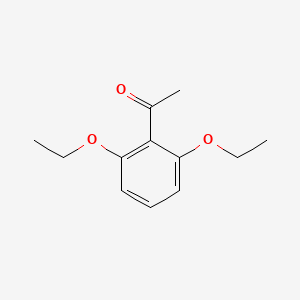

1-(2,6-Diethoxyphenyl)ethanone

Description

1-(2,6-Diethoxyphenyl)ethanone is an aromatic ketone characterized by a phenyl ring substituted with ethoxy (–OCH₂CH₃) groups at the 2 and 6 positions and an acetyl (–COCH₃) group at the 1 position. These analogs are pivotal in medicinal chemistry and materials science due to their tunable electronic and steric properties .

Properties

IUPAC Name |

1-(2,6-diethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-14-10-7-6-8-11(15-5-2)12(10)9(3)13/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHQXPUUAGGTDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)OCC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392000 | |

| Record name | 1-(2,6-diethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33675-61-5 | |

| Record name | 1-(2,6-diethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Diethoxyphenyl)ethanone can be synthesized through the Hoesch condensation reaction. This involves the reaction of orcinol with methoxyacetonitrile in the presence of a catalyst. Another method involves the reaction of methyl nitrite with p-hydroxyacetophenone in methanolic hydrogen chloride at low temperatures .

Industrial Production Methods: Industrial production of 1-(2,6-Diethoxyphenyl)ethanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, filtration, and concentration under reduced pressure .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Diethoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted phenyl ethanones depending on the reagents used

Scientific Research Applications

1-(2,6-Diethoxyphenyl)ethanone has several applications in scientific research:

Biology: It has potential antimicrobial properties and is used in studies related to microbial inhibition.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of various fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(2,6-Diethoxyphenyl)ethanone involves its interaction with molecular targets through its functional groups. The ethoxy groups and the carbonyl group play a crucial role in its reactivity. In coordination chemistry, it acts as a ligand, chelating metal ions and forming stable complexes. These complexes exhibit enhanced photoluminescence due to the efficient energy transfer from the ligand to the metal ion .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the phenyl ring significantly influence solubility, reactivity, and biological activity. Key comparisons are summarized below:

Table 1: Structural and Physical Properties of Selected Analogs

*Hypothetical compound inferred from analogs.

Key Observations:

- Electronic Effects: Ethoxy and methoxy groups are electron-donating, activating the ring toward electrophilic substitution.

- Lipophilicity : Methyl and ethoxy groups enhance lipophilicity compared to polar hydroxy or methoxy substituents, improving membrane permeability in bioactive compounds .

- Biological Activity: Chloro and nitro substituents (e.g., 1-(2,6-dichlorophenyl)ethanone) increase electronegativity, enhancing interactions with biological targets like enzymes or receptors .

Biological Activity

1-(2,6-Diethoxyphenyl)ethanone, a compound of interest in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- IUPAC Name : 1-(2,6-Diethoxyphenyl)ethanone

- Molecular Formula : C12H16O3

- Molecular Weight : 208.26 g/mol

Antioxidant Activity

Research has indicated that 1-(2,6-Diethoxyphenyl)ethanone exhibits significant antioxidant properties. In vitro studies demonstrated its ability to scavenge free radicals and reduce oxidative stress in cellular models. The compound's effectiveness was comparable to known antioxidants such as ascorbic acid.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. Studies showed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism involving the modulation of NF-κB signaling pathways.

Antimicrobial Activity

1-(2,6-Diethoxyphenyl)ethanone has also been tested for antimicrobial activity against various bacterial strains. In particular, it demonstrated efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL.

The biological activity of 1-(2,6-Diethoxyphenyl)ethanone can be attributed to its structural features that facilitate interaction with biological targets:

- Antioxidant Mechanism : The presence of ethoxy groups enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.

- Anti-inflammatory Mechanism : By inhibiting NF-κB activation, the compound reduces the transcription of inflammatory mediators.

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial growth.

Study 1: Antioxidant Efficacy

In a controlled study involving human cell lines, 1-(2,6-Diethoxyphenyl)ethanone was administered at varying concentrations (10 µM to 100 µM). Results indicated a dose-dependent increase in cell viability and a reduction in reactive oxygen species (ROS) levels compared to untreated controls.

| Concentration (µM) | Cell Viability (%) | ROS Levels (µM) |

|---|---|---|

| 10 | 90 | 15 |

| 50 | 95 | 10 |

| 100 | 98 | 5 |

Study 2: Anti-inflammatory Action

In an animal model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to the control group.

| Treatment Group | Paw Edema (mm) |

|---|---|

| Control | 5.0 |

| Low Dose (10 mg/kg) | 3.5 |

| High Dose (50 mg/kg) | 2.0 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.